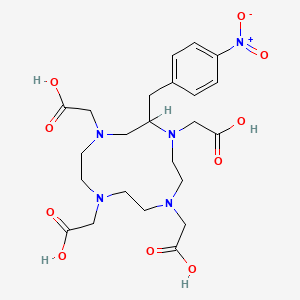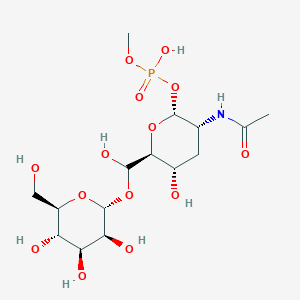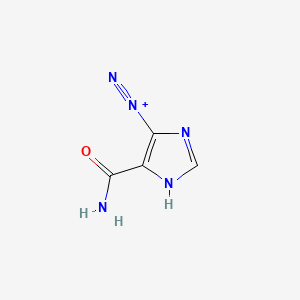
4-Diazoimidazole-5-carboxamide
描述
4-Diazoimidazole-5-carboxamide is a diazo compound with the molecular formula C4H3N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 4-Diazoimidazole-5-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the reaction of 5-aminoimidazole-4-carboxamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods:
化学反应分析
Types of Reactions: 4-Diazoimidazole-5-carboxamide undergoes various chemical reactions, including:
Cyclization: It can cyclize to form imidazo[4,5-d][1,2,3]triazines and imidazo[5,1-c][1,2,4]triazines.
Common Reagents and Conditions:
Nitrous Acid: Used in the initial synthesis from 5-aminoimidazole-4-carboxamide.
Isocyanates: React with this compound to form imidazo[5,1-d][1,2,3,5]tetrazines.
Major Products:
2-Azahypoxanthine: Formed under acidic or basic conditions during photolysis.
Imidazo[4,5-d][1,2,3]triazines: Formed through cyclization reactions.
科学研究应用
4-Diazoimidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents such as temozolomide.
Materials Science: Its derivatives are explored for their potential use in functional materials and catalysis.
Biological Studies: It serves as a tool in studying enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of 4-Diazoimidazole-5-carboxamide involves its conversion to active intermediates that interact with biological targets. For instance, in the case of temozolomide, it undergoes hydrolysis to form a reactive methylating agent that modifies DNA, leading to cytotoxic effects in cancer cells . The compound can also activate AMP-dependent protein kinase (AMPK), influencing metabolic pathways .
相似化合物的比较
5-Aminoimidazole-4-carboxamide: A precursor in the synthesis of 4-Diazoimidazole-5-carboxamide.
Temozolomide: An antitumor agent derived from this compound.
Dacarbazine: Another antitumor agent with a similar imidazole structure.
Uniqueness: this compound is unique due to its diazo functional group, which imparts distinct reactivity and enables the formation of various heterocyclic compounds. Its ability to undergo cyclization and photolysis under specific conditions sets it apart from other imidazole derivatives .
属性
IUPAC Name |
5-carbamoyl-1H-imidazole-4-diazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULRJKDSGAKML-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N5O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64038-55-7 (chloride) | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901031198 | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-91-4, 26230-33-1 | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazo-ica | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?
A: this compound is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].
Q2: What is the connection between this compound and the antitumor agent Dacarbazine (DTIC)?
A: this compound is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of this compound. The accumulation of this compound is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].
Q3: Beyond its potential toxicity, does this compound possess any notable pharmacological properties?
A: Research indicates that this compound, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.
Q4: What is the significance of this compound in the development of new antitumor agents?
A: this compound serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].
Q5: Are there any concerns about the stability of this compound, especially in the context of pharmaceutical preparations?
A: Yes, this compound is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of this compound and potentially mitigate adverse effects [].
Q6: Does this compound have any effects on enzyme activity?
A: Research indicates that this compound can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for this compound to interact with enzymatic pathways and influence cellular processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


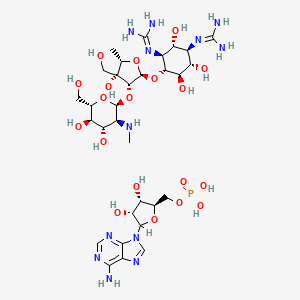


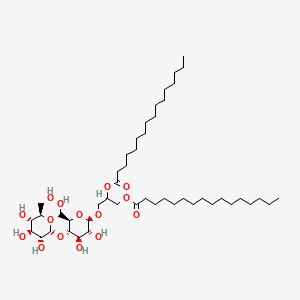
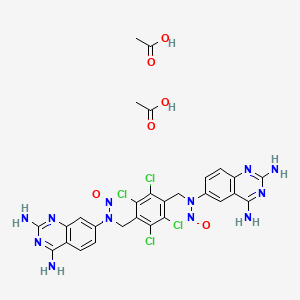

![6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole](/img/structure/B1208066.png)
